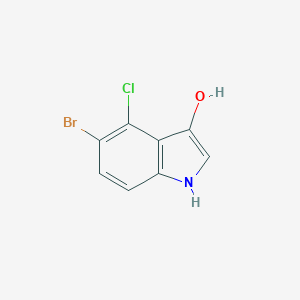

1H-Indol-3-ol, 5-bromo-4-cloro-

Descripción general

Descripción

5-Bromo-4-chloro-1H-indol-3-ol is a halogenated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is particularly notable for its use as a chromogenic substrate in biochemical assays .

Aplicaciones Científicas De Investigación

5-Bromo-4-chloro-1H-indol-3-ol is widely used in scientific research, particularly in biochemical assays. It serves as a chromogenic substrate for alkaline phosphatase, enabling colorimetric detection in techniques such as Western blotting, in situ hybridization, and immunohistochemistry . Additionally, it is used in enzymology and drug discovery to study enzyme activity and identify potential drug targets.

Mecanismo De Acción

Target of Action

The primary targets of 5-bromo-4-chloro-1H-indol-3-ol are enzymes such as esterases . Esterases play a crucial role in various biological processes, including the metabolism of drugs and xenobiotics .

Mode of Action

5-Bromo-4-chloro-1H-indol-3-ol interacts with its targets by serving as a chromogenic substrate for esterases . When the compound is metabolized by these enzymes, it produces a colored product that can be easily detected . This property makes it a valuable tool for monitoring esterase activity .

Biochemical Pathways

Given its interaction with esterases, it’s likely that it influences pathways involving ester hydrolysis . The hydrolysis of esters is a critical process in the metabolism of various substances, including drugs and other xenobiotics .

Pharmacokinetics

As a substrate for esterases, it’s likely metabolized into its constituent parts, which may then be excreted .

Result of Action

The primary result of 5-bromo-4-chloro-1H-indol-3-ol’s action is the production of a colored product following its metabolism by esterases . This color change provides a visual indication of esterase activity, making it a useful tool for biochemical research .

Action Environment

The action of 5-bromo-4-chloro-1H-indol-3-ol can be influenced by various environmental factors. For instance, it’s sensitive to light and moisture, and thus should be stored in a cool, dry place in well-sealed containers . Additionally, its solubility in water suggests that its action may be influenced by the aqueous environment in which it’s used .

Análisis Bioquímico

Biochemical Properties

5-Bromo-4-chloro-1H-indol-3-ol is an inhibitor of the enzyme phosphodiesterase, which is involved in regulating the production of the second messenger cyclic GMP . This compound binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Cellular Effects

The application of 5-Bromo-4-chloro-1H-indol-3-ol and its derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Bromo-4-chloro-1H-indol-3-ol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the regulation of the production of the second messenger cyclic GMP by inhibiting the enzyme phosphodiesterase .

Metabolic Pathways

5-Bromo-4-chloro-1H-indol-3-ol is involved in the metabolic processes of specific medications, particularly in the engagement of glucuronidation. It interacts with UDP-glucuronosyltransferase enzymes within drug elimination pathways.

Métodos De Preparación

The synthesis of 5-bromo-4-chloro-1H-indol-3-ol typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives under controlled conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole structure, followed by halogenation . Industrial production methods often utilize biocatalytic approaches, converting indole into halogenated derivatives using microbial cell factories .

Análisis De Reacciones Químicas

5-Bromo-4-chloro-1H-indol-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form indigo dyes, such as 5,5′-dibromo-4,4′-dichloro-indigo.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Condensation: It can participate in condensation reactions, forming complex heterocyclic structures.

Comparación Con Compuestos Similares

Similar compounds to 5-bromo-4-chloro-1H-indol-3-ol include:

5-Bromo-4-chloro-3-indolyl phosphate: Used as a substrate for alkaline phosphatase in similar applications.

5-Bromo-4-chloro-3-indolyl β-D-glucuronide: Utilized in β-glucuronidase assays.

1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol acetate: Another halogenated indole derivative with distinct applications.

The uniqueness of 5-bromo-4-chloro-1H-indol-3-ol lies in its specific halogenation pattern, which imparts unique chemical properties and reactivity, making it particularly useful in biochemical assays.

Propiedades

IUPAC Name |

5-bromo-4-chloro-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-4-1-2-5-7(8(4)10)6(12)3-11-5/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCKOXONHIRKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

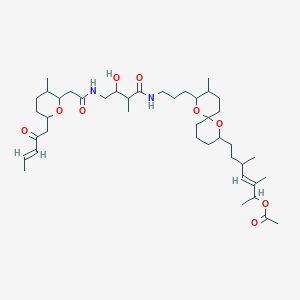

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)

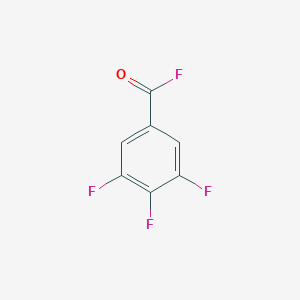

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)

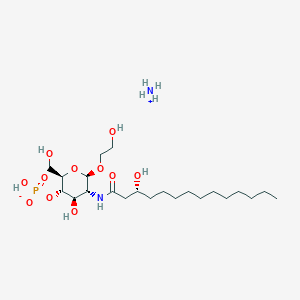

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)

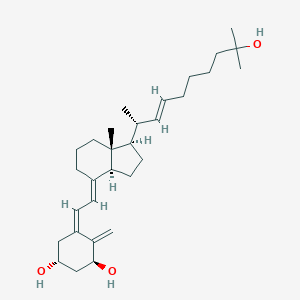

![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)